molecular formula C5H9ClN4 B2505262 4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride CAS No. 2408957-64-0

4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride

Cat. No.: B2505262
CAS No.: 2408957-64-0
M. Wt: 160.61
InChI Key: WLHUEUKOWCCWCE-UHFFFAOYSA-N
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Description

4-Azido-2-azabicyclo[211]hexane;hydrochloride is a chemical compound with the molecular formula C5H9ClN4 It is a bicyclic compound containing an azido group and a hydrochloride salt

Preparation Methods

The preparation of 4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride involves a multistep synthetic route. One of the key synthetic steps includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the batchwise, multigram preparation of the compound, delivering significant quantities of material . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, forming triazoles when reacted with alkynes under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and alkynes for cycloaddition reactions. Major products formed from these reactions include amines, substituted derivatives, and triazoles.

Scientific Research Applications

4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to form stable triazole linkages, useful in labeling and tracking biomolecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials, leveraging its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of 4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride involves its reactivity due to the presence of the azido group. The azido group can participate in various chemical reactions, such as cycloaddition and reduction, leading to the formation of new compounds. These reactions can target specific molecular pathways and structures, making the compound useful in various applications.

Comparison with Similar Compounds

4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride can be compared with other similar compounds, such as:

    2-Azabicyclo[2.1.1]hexane;hydrochloride: Lacks the azido group, making it less reactive in certain types of chemical reactions.

    4-Azido-2-azabicyclo[2.2.1]heptane;hydrochloride: Contains a larger bicyclic ring system, which may affect its reactivity and applications.

    4-Azido-2-azabicyclo[3.1.1]octane;hydrochloride:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the azido group, which imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-azido-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c6-9-8-5-1-4(2-5)7-3-5;/h4,7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHUEUKOWCCWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408957-64-0
Record name 4-azido-2-azabicyclo[2.1.1]hexane hydrochloride
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